molecular formula C4H6O B7770570 2,3-Dihydrofuran CAS No. 36312-17-1

2,3-Dihydrofuran

Cat. No.: B7770570
CAS No.: 36312-17-1
M. Wt: 70.09 g/mol
InChI Key: JKTCBAGSMQIFNL-UHFFFAOYSA-N
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Description

2,3-Dihydrofuran is a heterocyclic organic compound with the molecular formula C4H6O. It is one of the simplest enol ethers and is isomeric with 2,5-dihydrofuran. This compound is a colorless, volatile liquid that is known for its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydrofuran can be synthesized through various methods, including cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts. For example, the Feist–Benary synthesis involves the reaction of α-halogen ketones with β-dicarbonyl compounds . Another method involves the use of iodine or Raney nickel as catalysts .

Industrial Production Methods: The most promising industrial method for the preparation of this compound is the conversion of 1,4-butanediol using cobalt catalysts . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.

    Substitution: Butyl lithium is commonly used for lithiation reactions.

Major Products:

Scientific Research Applications

2,3-Dihydrofuran is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    2,5-Dihydrofuran: Isomeric with 2,3-dihydrofuran, but differs in the position of the double bond.

    Tetrahydrofuran: A fully saturated analog of dihydrofuran, lacking the double bond.

    Furan: An aromatic analog with a fully conjugated double bond system.

Uniqueness: this compound is unique due to its specific reactivity as an enol ether, which allows it to participate in a wide range of chemical reactions that are not possible with its isomers or analogs .

Properties

IUPAC Name

2,3-dihydrofuran
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InChI

InChI=1S/C4H6O/c1-2-4-5-3-1/h1,3H,2,4H2
Source PubChem
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InChI Key

JKTCBAGSMQIFNL-UHFFFAOYSA-N
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Canonical SMILES

C1COC=C1
Source PubChem
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Molecular Formula

C4H6O
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Related CAS

75454-45-4
Record name Furan, 2,3-dihydro-, homopolymer
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DSSTOX Substance ID

DTXSID9061594
Record name Furan, 2,3-dihydro-
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Molecular Weight

70.09 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Furan, 2,3-dihydro-
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CAS No.

1191-99-7, 36312-17-1
Record name 2,3-Dihydrofuran
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Record name Furan, 2,3-dihydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some effective methods for synthesizing 2,3-dihydrofurans?

A1: Several methods have been reported for the synthesis of 2,3-dihydrofurans. These include:

  • Asymmetric domino Michael-SN2 reactions: This method utilizes cinchona-derived bifunctional thioureas as organocatalysts and allows for the highly regio-, chemo-, diastereo-, and enantioselective synthesis of various chiral 2,3-dihydrofuran derivatives. []
  • Palladium-catalyzed cross-coupling reactions: This approach allows for the arylation, carboetherification, and carboamination of this compound derivatives with readily available electrophiles, leading to valuable heterocyclic scaffolds. []
  • Iron-catalyzed cycloisomerization of α-allenols: This method offers a highly efficient and diastereoselective route to substituted 2,3-dihydrofurans under mild reaction conditions. []
  • Double allylic substitution reaction of allylic nitro compounds: This one-step palladium-catalyzed reaction efficiently transforms readily available allylic nitro compounds into substituted 2,3-dihydrofurans. []
  • Sc(OTf)3-catalyzed cyclization of α-allylated 1,3-dicarbonyls: This simple and efficient method provides access to diverse 2,2-disubstituted this compound derivatives in good to excellent yields. []

Q2: Can 2,3-dihydrofurans be synthesized asymmetrically?

A2: Yes, several asymmetric synthetic strategies have been developed. For instance, employing chiral HETPHOX ligands in palladium-catalyzed Heck reactions allows for the enantioselective arylation and cyclohexenylation of this compound. [, , ] Also, using chiral propargyl sulfonium salts in the sequential Corey-Chaykovsky cyclopropanation/Cloke-Wilson rearrangement provides access to optically active 2,3-dihydrofurans with good enantioselectivities. []

Q3: How do substituents on the this compound ring influence its reactivity?

A3: The reactivity of 2,3-dihydrofurans can be significantly affected by the nature and position of substituents. For example:

  • Bulky aryl groups in cis-2-aryl-3-methyl-2,3-dihydrofurans exhibit restricted rotation, which can be observed through 13C NMR spectroscopy. []
  • 5-Alkyl-2,3-dihydrofurans undergo nickel-catalyzed coupling with Grignard reagents, with the yield and stereoselectivity depending on the Grignard reagent's structure. []
  • 2,2-Disubstituted 2,3-dihydrofurans are less reactive in intermolecular Heck reactions compared to their less substituted counterparts, suggesting steric limits for this transformation. []

Q4: What are some interesting properties of 2,3-dihydrofurans?

A5: 2,3-Dihydrofurans are valuable building blocks in organic synthesis due to their inherent reactivity stemming from the dihydrofuran ring. The ring strain and the presence of the C=C double bond make them susceptible to various ring-opening and rearrangement reactions, enabling the synthesis of diverse structural motifs. For example, their dye-sensitized photooxygenation leads to the formation of dioxetanes and allylic hydroperoxides, showcasing their potential in photochemical applications. []

Q5: What are the applications of 2,3-dihydrofurans in materials science?

A6: this compound can be polymerized to form poly(this compound) (PDHF). [, ] Crosslinked PDHFs, prepared from multifunctional monomers with 2,3-dihydrofuranyl moieties, offer tunable thermal properties making them potentially useful in coatings and other applications. []

Q6: How can 2,3-dihydrofurans be used in the synthesis of other heterocycles?

A7: The strained ring system of 2,3-dihydrofurans makes them excellent substrates for ring-expansion and rearrangement reactions. For example, thermal rearrangement of butadienyloxiranes can lead to the formation of 3-vinyl-2,3-dihydrofurans and 2,3(6,7)-dihydrooxepins. [] Additionally, 2-alkoxy-2,3-dihydrofurans can act as [4+2] benzannulation reagents, enabling the synthesis of indoles, carbazoles, benzofurans, benzothiophenes, and naphthalene derivatives. []

Q7: Can 2,3-dihydrofurans be used in total synthesis?

A7: While not extensively explored, the versatility of 2,3-dihydrofurans makes them potentially valuable intermediates in total synthesis. Their diverse reactivity and the possibility of incorporating various functional groups make them attractive building blocks for constructing complex molecular architectures.

Q8: Have there been computational studies on the reactivity of 2,3-dihydrofurans?

A9: Yes, Density Function Theory (DFT) calculations have been employed to study the mechanism of H2 elimination from this compound, 2,5-dihydrofuran, and 2-methyl-2,5-dihydrofuran. These calculations provide valuable insights into the reaction pathways, transition states, and energetics, aiding in understanding the reactivity of these compounds. [] Additionally, DFT calculations have been used to investigate the mechanism of the iron-catalyzed cycloisomerization of α-allenols to 2,3-dihydrofurans, providing insights into the chemo- and diastereoselectivity of the reaction. []

Q9: Can computational methods predict the stereochemical outcome of reactions involving 2,3-dihydrofurans?

A10: DFT calculations can be valuable tools for predicting the stereochemical outcome of reactions involving 2,3-dihydrofurans. By modeling the transition states and intermediates involved, it is possible to assess the relative energies of different diastereomeric pathways and predict the major product. This approach has been successfully used to rationalize the diastereoselectivity observed in the iron-catalyzed cycloisomerization of α-allenols. []

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